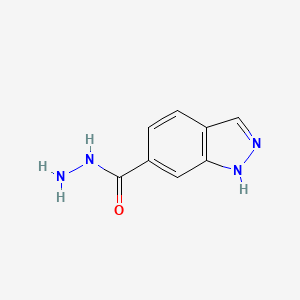

1H-indazole-6-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

1H-indazole-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENXPCFIMIWOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H-indazole-6-carbohydrazide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazole-6-Carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 1H-Indazole Scaffold

The 1H-indazole nucleus is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry.[1][2] Regarded as a "privileged scaffold," its derivatives exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][3] The therapeutic success of indazole-containing drugs such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) underscores the value of this molecular framework in drug design.[3]

The introduction of a carbohydrazide moiety at the C-6 position yields 1H-indazole-6-carbohydrazide, a versatile chemical intermediate. The hydrazide functional group (-CONHNH₂) is a key building block for synthesizing a diverse array of more complex heterocyclic systems and derivatives, enabling extensive structure-activity relationship (SAR) studies. This guide provides a detailed, field-proven methodology for the synthesis of 1H-indazole-6-carbohydrazide and a comprehensive protocol for its structural characterization, ensuring both reproducibility and the high purity required for research and drug development applications.

Part 1: Synthesis of 1H-Indazole-6-Carbohydrazide

The most direct and efficient synthesis of 1H-indazole-6-carbohydrazide involves the nucleophilic acyl substitution of a corresponding ester precursor, typically methyl or ethyl 1H-indazole-6-carboxylate, with hydrazine hydrate. This process, known as hydrazinolysis, is a robust and widely used method for the preparation of hydrazides.

Rationale for the Synthetic Strategy

The chosen synthetic pathway is predicated on the high reactivity of hydrazine as a nucleophile towards the electrophilic carbonyl carbon of the ester. The reaction is typically conducted in a protic solvent like ethanol, which effectively solvates both reactants and facilitates the reaction upon heating to reflux. An excess of hydrazine hydrate is employed to ensure the complete consumption of the starting ester, driving the equilibrium towards the thermodynamically stable hydrazide product. This method is favored for its operational simplicity, high yields, and the ease of purification of the final product, which often precipitates from the reaction mixture upon cooling.

Experimental Protocol: Synthesis of 1H-Indazole-6-Carbohydrazide

This protocol describes the conversion of Methyl 1H-indazole-6-carboxylate to 1H-indazole-6-carbohydrazide.

Materials:

-

Methyl 1H-indazole-6-carboxylate

-

Hydrazine Hydrate (80% solution in water)

-

Ethanol (Absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-indazole-6-carboxylate (1.0 eq).

-

Solvent Addition: Add absolute ethanol (approximately 15-20 mL per gram of ester) to the flask to dissolve the starting material.

-

Reagent Addition: Slowly add an excess of hydrazine hydrate (80% solution, approx. 5-10 eq.) to the stirred solution. The use of a significant excess ensures the reaction proceeds to completion.[4][5]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is typically Ethyl Acetate/Hexane or Dichloromethane/Methanol. The reaction is generally complete within 4-6 hours, indicated by the disappearance of the starting ester spot.

-

Product Isolation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 30-60 minutes. A white solid precipitate of the product should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with cold ethanol and then diethyl ether to remove any unreacted hydrazine and other impurities.

-

Drying: Dry the resulting white solid under vacuum to obtain pure 1H-indazole-6-carbohydrazide.

Synthetic Workflow Diagram

The overall process can be visualized as a two-step sequence: the formation of the indazole ester precursor followed by its conversion to the target hydrazide.

Caption: Synthetic workflow for 1H-indazole-6-carbohydrazide.

Part 2: Comprehensive Characterization

Unambiguous characterization is critical to verify the identity, structure, and purity of the synthesized 1H-indazole-6-carbohydrazide. A combination of spectroscopic and physical methods provides a self-validating system.

Physical Properties

-

Appearance: White to off-white solid

-

Molecular Formula: C₈H₈N₄O[6]

-

Molecular Weight: 176.18 g/mol [6]

Spectroscopic Data & Analysis

The following data represent typical expected values for 1H-indazole-6-carbohydrazide.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable N-H protons.

-

Rationale: The chemical shifts (δ) of the aromatic protons are indicative of their position on the indazole ring. The NH and NH₂ protons of the hydrazide and the indazole NH typically appear as distinct, often broad, signals that disappear upon D₂O exchange, confirming their identity.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Rationale: The presence of a strong absorption band for the carbonyl group (C=O) and distinct bands for N-H stretching are definitive indicators of the successful formation of the carbohydrazide moiety from the ester precursor.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

-

Rationale: The most crucial piece of data is the molecular ion peak. For electrospray ionization (ESI), this is typically observed as the protonated molecule [M+H]⁺. The measured mass should correspond precisely to the calculated mass for the molecular formula C₈H₈N₄O.

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~13.3 (s, 1H, indazole-NH), ~9.7 (s, 1H, -CONH-), ~8.3 (s, 1H, H-3), ~8.1 (s, 1H, H-7), ~7.7 (d, 1H, H-5), ~7.4 (d, 1H, H-4), ~4.5 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~165.0 (C=O), ~140-110 (Aromatic Carbons) |

| IR (KBr, cm⁻¹) | Wavenumber (ν) | ~3300-3200 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |

| MS (ESI) | m/z | Expected: 177.0771 for [M+H]⁺; Found: [Value consistent with C₈H₉N₄O⁺] |

Characterization Workflow Diagram

The logical flow for confirming the product's identity is a multi-step validation process.

Caption: Logical workflow for structural verification.

References

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6658. Available at: [Link]

-

Shinde, S. D., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

-

Mathew, A. J., et al. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. Available at: [Link]

-

Liu, Z., et al. (2014). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 50(40), 5061-5063. Available at: [Link]

-

Molbase. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Retrieved from [Link]

-

Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

-

Podesta, J. C., et al. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Giraud, A., et al. (2010). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available at: [Link]

-

Longworth, M., et al. (2017). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1545-1548. Available at: [Link]

-

Singh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1157-1181. Available at: [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2793-2803. Available at: [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indazole. NIST WebBook. Retrieved from [Link]

-

Wang, L., et al. (2019). Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis. Science Advances, 5(12), eaax8173. Available at: [Link]

-

ResearchGate. (n.d.). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

Ghorab, M. M., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307135. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]

-

Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 1H-indazole-6-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 1H-indazole-6-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical role that properties such as solubility, lipophilicity, and ionization state play in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate, this document outlines both the known characteristics of this molecule and the established methodologies for determining its key physicochemical parameters. The insights provided herein are grounded in established scientific principles to empower researchers in their drug development endeavors.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] The addition of a carbohydrazide functional group at the 6-position introduces a polar, hydrogen-bonding moiety that can significantly influence the molecule's interactions with biological targets and its overall physicochemical nature. Understanding these properties is paramount for predicting its behavior in biological systems and for guiding further derivatization and optimization efforts.

Molecular Structure and Known Properties

1H-indazole-6-carbohydrazide is a bicyclic aromatic compound with the molecular formula C₈H₈N₄O. Its structure consists of a fused benzene and pyrazole ring system, with a carbohydrazide group attached to the benzene ring.

Table 1: Known and Calculated Physicochemical Properties of 1H-indazole-6-carbohydrazide

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O | - |

| Molecular Weight | 176.18 g/mol | [2] |

| IUPAC Name | 1H-indazole-6-carbohydrazide | [2] |

| CAS Number | 1086392-18-8 | [2] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)NN)NN=C2 | [2] |

| Calculated logP | -0.15 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Experimental Determination of Key Physicochemical Properties

While some properties of 1H-indazole-6-carbohydrazide can be calculated, experimental determination is crucial for accurate characterization. The following sections provide detailed, field-proven protocols for measuring the melting point, aqueous solubility, pKa, and partition coefficient (logP).

Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property that provides an indication of its purity. Pure compounds typically exhibit a sharp melting point range of 1-2°C.[3]

Experimental Protocol: Capillary Melting Point Method

This method involves heating a small, powdered sample of the compound in a capillary tube and observing the temperature range over which it melts.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 1H-indazole-6-carbohydrazide sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus at a rate of 10-15°C per minute.

-

Observation: Once the temperature is within 20°C of the expected melting point (if known from related structures), reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and more accurate melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, leading to a precise measurement.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is the gold standard for determining equilibrium solubility.[4]

Experimental Protocol: Shake-Flask Method followed by HPLC Analysis

This protocol involves creating a saturated solution of the compound and then quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

-

Solution Preparation: Add an excess amount of 1H-indazole-6-carbohydrazide to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (typically 37°C to mimic physiological conditions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the undissolved solid to settle.

-

Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Centrifugation can also be used.

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 1H-indazole-6-carbohydrazide of known concentrations.

-

Inject the standard solutions and the filtered sample solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Develop a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of the sample solution from the calibration curve.

-

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that a saturated solution is formed, which is necessary for determining the equilibrium solubility.

-

Constant Temperature and Agitation: Maintaining a constant temperature and providing agitation ensures that the system reaches a true thermodynamic equilibrium.

-

Filtration: Filtration is crucial to remove any undissolved solid that would otherwise lead to an overestimation of the solubility.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values determine its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. Given the presence of both acidic (indazole N-H) and potentially basic (hydrazide) functional groups, 1H-indazole-6-carbohydrazide is expected to be an amphoteric molecule.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of 1H-indazole-6-carbohydrazide in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic group(s) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic group(s). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

Causality Behind Experimental Choices:

-

Standardized Titrants: The use of accurately standardized acid and base solutions is essential for the precise determination of the equivalence points.

-

Thermostated Vessel: Maintaining a constant temperature is important as pKa values are temperature-dependent.

-

Co-solvent: If the compound has low aqueous solubility, a co-solvent is necessary to ensure it remains in solution throughout the titration. The apparent pKa value obtained in the presence of a co-solvent can then be extrapolated to determine the aqueous pKa.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a critical parameter for predicting a drug's membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for logP determination.[6]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically at pH 7.4) with n-octanol.

-

Compound Addition: Dissolve a known amount of 1H-indazole-6-carbohydrazide in one of the pre-saturated phases.

-

Partitioning: Add a known volume of the other pre-saturated phase to create a two-phase system.

-

Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached, and then allow the two phases to separate completely. Centrifugation can aid in phase separation.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP using the following formula: logP = log ( [Concentration in octanol] / [Concentration in aqueous phase] )

Causality Behind Experimental Choices:

-

Pre-saturation of Phases: Pre-saturating the n-octanol and aqueous phases with each other is crucial to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

-

Choice of Buffer: Using a buffer at a specific pH (e.g., 7.4) is important for ionizable compounds, as the partitioning behavior can be pH-dependent. The measured value is then referred to as the distribution coefficient (logD) at that pH.

-

Analytical Method: The chosen analytical method must be sensitive and specific for the compound of interest to ensure accurate concentration determination in both phases.

Caption: Workflow for logP Determination by Shake-Flask Method.

Conclusion

The physicochemical properties of 1H-indazole-6-carbohydrazide are fundamental to its potential as a therapeutic agent. While computational methods provide valuable initial estimates, rigorous experimental determination of properties such as melting point, aqueous solubility, pKa, and logP is indispensable for a comprehensive understanding of its behavior. The protocols detailed in this guide represent robust and widely accepted methods for obtaining these critical data points. By systematically applying these experimental approaches, researchers can build a solid foundation for the rational design and development of novel indazole-based drug candidates.

References

-

Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. [Link]

-

Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. PMC - NIH. [Link]

-

Melting point determination. SSERC. [Link]

-

Synthesis and characterization of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. NIH. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

UV-Vis Spectrometry, pKa of a dye. Bloomsburg University of Pennsylvania. [Link]

-

Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. [Link]

-

1H-Indazole - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

The pKa of an Indicator UV Absorption Spectrophotometry. Bloomsburg University of Pennsylvania. [Link]

-

1H-Indazole. PubChem. [Link]

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharma Education. [Link]

-

LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

Sources

The Therapeutic Potential of 1H-Indazole-6-Carbohydrazide Derivatives: A Technical Guide to a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. Its derivatives have been extensively explored, leading to several FDA-approved drugs for conditions ranging from cancer to chemotherapy-induced nausea.[1] This technical guide focuses on the therapeutic promise of a specific, yet underexplored, class of these compounds: 1H-indazole-6-carbohydrazide derivatives . While direct research on this particular substitution pattern is nascent, this document synthesizes the vast body of knowledge on related indazole analogues to build a predictive framework for their biological activity. We will delve into established synthesis routes, explore the well-documented anticancer, antimicrobial, and anti-inflammatory properties of the broader indazole family, and extrapolate the potential role of the 6-carbohydrazide moiety based on existing structure-activity relationship (SAR) studies. This guide aims to provide a comprehensive foundation for researchers poised to investigate this promising frontier in drug discovery.

The 1H-Indazole Core: A Cornerstone of Medicinal Chemistry

The 1H-indazole is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring. This structure is thermodynamically more stable than its 2H-indazole tautomer.[1] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of pharmacological profiles.[2] This has made it a focal point for the development of novel therapeutic agents.

The carbohydrazide functional group is a derivative of a carboxylic acid where the hydroxyl group is replaced by a hydrazine group. This moiety is known to be a key pharmacophore in many biologically active compounds, contributing to their ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites. The strategic placement of a carbohydrazide group at the 6-position of the 1H-indazole core is hypothesized to unlock novel biological activities and enhance existing ones.

Synthetic Pathways to 1H-Indazole Derivatives

A variety of synthetic strategies have been developed for the construction of the 1H-indazole ring system. While specific methods for 1H-indazole-6-carbohydrazide are not extensively documented, the general approaches to substituted indazoles can be adapted. A common precursor for 6-substituted indazoles is 6-nitro-1H-indazole.

A plausible synthetic route to 1H-indazole-6-carbohydrazide would involve the following key steps:

-

Nitration of Indazole: Commercially available indazole can be nitrated to yield a mixture of nitroindazoles, from which 6-nitro-1H-indazole can be isolated.

-

Reduction of the Nitro Group: The nitro group at the 6-position can be reduced to an amino group (6-amino-1H-indazole).

-

Sandmeyer Reaction: The 6-amino-1H-indazole can be converted to a diazonium salt, followed by cyanation to introduce a nitrile group at the 6-position (1H-indazole-6-carbonitrile).

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid (1H-indazole-6-carboxylic acid).

-

Esterification and Hydrazinolysis: The carboxylic acid is then esterified, and the resulting ester is treated with hydrazine hydrate to yield the final 1H-indazole-6-carbohydrazide.

Diagram 1: Proposed Synthetic Workflow for 1H-Indazole-6-Carbohydrazide

Caption: A potential multi-step synthesis route to 1H-indazole-6-carbohydrazide.

Anticancer Activity: A Prominent Feature of Indazole Derivatives

Indazole derivatives are well-represented among anticancer agents, with several acting as kinase inhibitors.[3][4][5] While specific data for 6-carbohydrazide derivatives is lacking, the anticancer potential of other substituted indazoles provides a strong rationale for their investigation.

Mechanism of Action

The anticancer activity of many indazole derivatives stems from their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival. Overactivity of certain kinases is a hallmark of many cancers.

One study on 1H-indazole-3-amine derivatives demonstrated that these compounds can induce apoptosis (programmed cell death) and affect the cell cycle in cancer cells.[6] The mechanism was linked to the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway.[6] The p53 protein is a critical tumor suppressor, and its interaction with MDM2 leads to its degradation.[6] By disrupting this interaction, some indazole derivatives can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

Diagram 2: Simplified p53/MDM2 Pathway and Potential Indazole Derivative Intervention

Caption: Indazole derivatives may inhibit MDM2, leading to p53 accumulation and apoptosis.

Structure-Activity Relationship (SAR) Insights

SAR studies on various indazole series have highlighted the importance of specific substitutions for potent anticancer activity. For a series of 3-substituted 1H-indazoles, a suitably substituted carbohydrazide moiety at the C3 position was found to be crucial for strong inhibitory activity against the enzyme indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[2] This suggests that the carbohydrazide group can be a key pharmacophoric feature for anticancer indazoles. The positioning at C6 would place this functional group in a different region of space, potentially allowing for interaction with different biological targets or alternative binding modes within the same target.

Quantitative Data for Anticancer Activity of Indazole Derivatives

The following table summarizes the in vitro anticancer activity of some representative indazole derivatives against various cancer cell lines. It is important to note that these are not 6-carbohydrazide derivatives but provide a benchmark for the potency of the indazole scaffold.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6o (an indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [3][4][5] |

| 120 (a 4,6-disubstituted 1H-indazole) | IDO1 enzyme inhibition | 5.3 | [2] |

| 121 (a 3-carbohydrazide indazole derivative) | IDO1 enzyme inhibition | 0.72 | [2] |

| 122 (a 3-carbohydrazide indazole derivative) | IDO1 enzyme inhibition | 0.77 | [2] |

Antimicrobial Activity of Indazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The indazole scaffold has shown promise in this area as well.[7]

Spectrum of Activity

Indazole-benzimidazole hybrids have been synthesized and evaluated for their antimicrobial activity.[7] One such derivative, compound M6 , exhibited remarkable activity against both fungal and bacterial strains, with minimum inhibitory concentrations (MICs) significantly lower than the standard drugs ampicillin and tetracycline in some cases.[7] This demonstrates the potential of indazole derivatives as broad-spectrum antimicrobial agents.

Quantitative Data for Antimicrobial Activity

The following table presents the MIC values for a potent indazole-benzimidazole hybrid against a panel of microbes.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| M6 | Saccharomyces cerevisiae | 1.95 | [7] |

| M6 | Candida tropicalis | 1.95 | [7] |

| M6 | Staphylococcus aureus | 3.90 | [7] |

| M6 | Bacillus cereus | 3.90 | [7] |

| M6 | Salmonella enteritidis | 3.90 | [7] |

| Ampicillin (Standard) | S. aureus, B. cereus, S. enteritidis | ≥ 15.62 | [7] |

| Tetracycline (Standard) | S. aureus, B. cereus, S. enteritidis | ≥ 7.81 | [7] |

Anti-inflammatory Properties of Indazoles

Chronic inflammation is a key factor in the pathogenesis of many diseases. Indazole derivatives have been investigated for their anti-inflammatory potential.[8][9]

Mechanism of Action

The anti-inflammatory effects of indazoles are believed to be mediated through the inhibition of key inflammatory mediators. Studies have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory response.[8][9] Additionally, they have been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and to exhibit free radical scavenging activity.[8][9]

Diagram 3: Experimental Workflow for In Vivo Anti-inflammatory Assay

Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of test compounds.

In Vivo Efficacy

In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, indazole and its derivatives demonstrated significant, dose-dependent anti-inflammatory activity.[9] For instance, a 100 mg/kg dose of indazole produced a 61.03% inhibition of inflammation, while 5-aminoindazole at the same dose showed an 83.09% inhibition, which was comparable to the standard drug diclofenac (84.50% inhibition).[9]

Future Directions and Conclusion

The existing body of literature strongly supports the 1H-indazole scaffold as a source of potent and diverse biological activities. While direct experimental data on 1H-indazole-6-carbohydrazide derivatives is currently limited, the known importance of the carbohydrazide moiety in other biologically active molecules, including at other positions on the indazole ring, provides a compelling rationale for their synthesis and evaluation.

Future research should focus on:

-

Efficient Synthesis: Development and optimization of a reliable synthetic route to 1H-indazole-6-carbohydrazide and its derivatives.

-

Biological Screening: Comprehensive in vitro screening of these novel compounds against a panel of cancer cell lines, pathogenic microbes, and in inflammatory assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which any active compounds exert their effects.

-

Structure-Activity Relationship Studies: Systematic modification of the 6-carbohydrazide moiety and other positions on the indazole ring to optimize potency and selectivity.

References

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed, 37240028. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

-

Gueddou, A., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 28(14), 5489. [Link]

-

Liu, Z., et al. (2014). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 50(50), 5061-5063. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

-

Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(31), 5246-5269. [Link]

-

Lv, P., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039. [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(11), FF01-FF05. [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 6037-6047. [Link]

-

Nguyen, T. T. H., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 18(1), 75-84. [Link]

-

Nanaware, P., et al. (2024). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. International Journal of Applied Pharmaceutics, 16(6), 299-307. [Link]

-

ResearchGate. (n.d.). Structure activity relationship study of compounds 10 and 6. [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. [Link]

-

Sanna, M., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3350. [Link]

Sources

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1H-Indazole-6-Carbohydrazide Compounds

Introduction: The Versatility of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active molecules. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide delves into the intricate mechanisms of action of a specific class of these compounds: 1H-indazole-6-carbohydrazide and its derivatives. By exploring their molecular targets and the signaling pathways they modulate, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

Anticancer Mechanisms: A Multi-pronged Attack on Malignancy

Derivatives of the 1H-indazole scaffold have demonstrated significant potential as anticancer agents, operating through several distinct and synergistic mechanisms.[1][2] While direct studies on 1H-indazole-6-carbohydrazide are emerging, the established activities of closely related 6-substituted indazole analogs provide a strong foundation for understanding its probable mechanisms of action.

Kinase Inhibition: Halting Uncontrolled Cell Proliferation

A primary mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[1]

-

VEGFR-2 Inhibition: Several novel 1H-indazole compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] By blocking VEGFR-2 signaling, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[5]

-

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another class of tyrosine kinases that, when dysregulated, can drive cancer cell proliferation. Indazole-based derivatives have been developed as effective FGFR inhibitors, demonstrating activity in the nanomolar range.[4][6]

-

Pim Kinase Inhibition: The Pim kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and are associated with tumor progression. Potent pan-Pim kinase inhibitors have been developed from 3-(pyrazin-2-yl)-1H-indazole scaffolds.[7]

-

JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neurodegenerative diseases and certain brain cancers.[8][9][10] Indazole derivatives have been designed as highly selective JNK3 inhibitors, highlighting their potential in neuro-oncology.[8][9][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: JNK3)

This protocol provides a general framework for assessing the inhibitory activity of 1H-indazole-6-carbohydrazide compounds against a specific kinase, such as JNK3.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Dilute recombinant JNK3 enzyme and its substrate (e.g., ATF2) in the appropriate kinase assay buffer.

-

Prepare an ATP solution in the kinase assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the test compound solution (or DMSO for control) to the wells.

-

Add 2 µL of the JNK3 enzyme solution.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (using a luminescence-based assay like ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Logical Workflow for Kinase Inhibitor Screening

Caption: Inhibition of MDM2 by indazole compounds stabilizes p53, leading to apoptosis.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Overcoming Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune evasion. [11][12]By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that protects cancer cells from the host's immune system. [12][13]4,6-Disubstituted-1H-indazole derivatives have been identified as potent dual inhibitors of IDO1 and the related enzyme TDO. [14]The carbohydrazide moiety at the 6-position could potentially interact with the IDO1 active site, making these compounds promising candidates for cancer immunotherapy. [15] Experimental Protocol: IDO1 Inhibitor Screening Assay

This protocol outlines a method for evaluating the IDO1 inhibitory potential of 1H-indazole-6-carbohydrazide compounds.

-

Assay Principle: The assay measures the product of the IDO1-catalyzed reaction, kynurenine, which can be detected by its absorbance at 321 nm.

-

Reagent Preparation:

-

Reconstitute recombinant human IDO1 enzyme in the provided assay buffer.

-

Prepare a solution of the substrate, L-tryptophan.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure (96-well UV-transparent plate):

-

Add the test inhibitor and IDO1 enzyme to the wells.

-

Initiate the reaction by adding the L-tryptophan substrate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Measurement:

-

Measure the absorbance of the kynurenine product at 321 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition based on the reduction in kynurenine formation compared to a no-inhibitor control.

-

Determine the IC50 value from a dose-response curve.

-

Anti-inflammatory Mechanisms: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. Indazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their utility in treating inflammatory conditions. [2][4]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. [16][17]Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. [16]Indazole derivatives have been shown to significantly and dose-dependently inhibit COX-2. [2]

Inhibition of Pro-inflammatory Cytokines and Free Radicals

In addition to COX-2 inhibition, indazole compounds can also suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins. [2]They also exhibit free radical scavenging activity, which further contributes to their anti-inflammatory effects by reducing oxidative stress. [2]

Other Enzymatic Inhibition

The versatility of the 1H-indazole-6-carbohydrazide scaffold extends to the inhibition of other key enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes. [18]Dysregulation of CA activity is associated with several diseases. Indazole molecules have been shown to inhibit human carbonic anhydrase isoenzymes I and II, with halogenated derivatives exhibiting more potent effects. [18][19][20][21] Table 1: Inhibitory Activity of Indazole Derivatives against Carbonic Anhydrase Isoforms

| Compound | CA I Ki (µM) | CA II Ki (µM) | Inhibition Type |

| Indazole Derivative A | 0.383 ± 0.021 | 0.409 ± 0.083 | Noncompetitive |

| Indazole Derivative B | 2.317 ± 0.644 | 3.030 ± 0.711 | Noncompetitive |

Data are representative of reported values for indazole derivatives.[18]

Conclusion and Future Directions

The 1H-indazole-6-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutics. The diverse mechanisms of action, including kinase inhibition, modulation of the p53-MDM2 pathway, IDO1 inhibition, and anti-inflammatory effects, underscore the vast potential of these compounds in oncology, immunology, and beyond.

Future research should focus on:

-

Synthesizing and screening a library of 1H-indazole-6-carbohydrazide derivatives to establish clear structure-activity relationships for each biological target.

-

Conducting detailed mechanistic studies to elucidate the precise molecular interactions between these compounds and their targets.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their efficacy and safety profiles for in vivo studies.

By continuing to explore the rich pharmacology of the indazole nucleus, the scientific community can unlock new avenues for the treatment of a wide range of human diseases.

References

- Chaudhari, R. (2019).

- El-Ashmawy, I. M., Badr, M. H., & Elbayaa, R. Y. (2013). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Medicinal Chemistry, 9(5), 718-730.

- Zhang, J., Yang, Q., Romero, J. A. C., Cross, J., Wang, B., & Poutsiaka, K. M. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 35, 127789.

- Kocyigit, U. M., & Ceylan, M. (2018). 1H-indazole Molecules Reduced the Activity of Human Erythrocytes Carbonic Anhydrase I and II Isoenzymes. Journal of Biochemical and Molecular Toxicology, 32(11), e22211.

- Munn, D. H., & Mellor, A. L. (2016). IDO in health and disease. Clinical and Developmental Immunology, 2016, 8094863.

- Li, X., Li, X., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2023).

- Li, X., Li, X., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2023).

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Hassan, R. A., et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Bioorganic & Medicinal Chemistry, 130, 118348.

- Cheekavolu, C., & Muniappan, M. (2016). In vivo and in vitro anti-inflammatory activity of indazole and its derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06.

- Li, X., Li, X., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2023).

- Zhang, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3195.

- Bozdag, M., et al. (2023). a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163647.

- Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 86, 117377.

- Nguyen, T. H. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Organic Chemistry, 19(12), 1081-1088.

- Pathak, M., & Singh, U. P. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Omega, 6(6), 4147-4158.

- Kumar, A., et al. (2025). Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies. Journal of Biomolecular Structure and Dynamics, 1-16.

- Angeli, A., et al. (2021). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. ChemMedChem, 16(11), 1837-1844.

- Zhang, Y., et al. (2018). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Journal of Medicinal Chemistry, 61(1), 160-179.

- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.

- Zhao, Y., Aguilar, A., Bernard, D., & Wang, S. (2015). Natural products targeting the p53-MDM2 pathway and mutant p53. Acta Pharmaceutica Sinica B, 5(1), 2-11.

- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-867.

- Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Molecules, 25(20), 4849.

- Kim, H. J., et al. (2025). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 283, 117009.

- Yang, L., et al. (2019). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 27(6), 1087-1098.

- Gurska, S., et al. (2019). Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells. Cancers, 11(6), 808.

- Abdoli, M., et al. (2019). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276-1284.

- Scorah, A. R., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry, 57(23), 9988-10003.

- Hassan, R. A., et al. (2025).

- Kumar, A., & Kumar, A. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights, 16, 29-41.

- Wu, Y., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry, 8, 579.

- Iqbal, M. S., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Journal of Chemistry, 2022, 5698939.

- Banerjee, T., et al. (2022). Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine. Acta Pharmaceutica Sinica B, 12(1), 1-22.

- Liu, Y., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1438-1450.

- Bensaad, K., et al. (2015). Functional interplay between MDM2, p63/p73 and mutant p53. Oncogenesis, 4, e162.

- Wang, B., et al. (2019). Upregulation of p53 through induction of MDM2 degradation: Anthraquinone analogs. Bioorganic & Medicinal Chemistry, 27(17), 115004.

- Khan, I., et al. (2023).

- Jiang, Y., et al. (2018). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences, 19(10), 3054.

- Li, J., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 66(3), 1956-1974.

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 6. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]

- 13. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 18. 1H-indazole molecules reduced the activity of human erythrocytes carbonic anhydrase I and II isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of 1H-Indazole-6-Carbohydrazide: A Technical Guide

The following technical guide is structured to provide an exhaustive spectroscopic profile of 1H-indazole-6-carbohydrazide , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR inhibitors like Axitinib analogs) and metal chelators.

HExecutive Summary & Structural Dynamics

1H-indazole-6-carbohydrazide represents a "privileged structure" in medicinal chemistry due to its ability to engage in bidentate hydrogen bonding (via the hydrazide motif) and

This guide provides a self-validating analytical framework. Researchers must first establish the tautomeric state (1H- vs. 2H-) before assigning functional group signals. The 1H-tautomer is thermodynamically favored in polar aprotic solvents (DMSO, DMF), which are required for solubility.

Core Analytical Challenges

-

Tautomeric Equilibrium: The migration of the proton between N1 and N2 on the diazole ring.

-

Hydrazide Instability: Susceptibility to oxidation or hydrolysis back to the parent acid.

-

Solubility Limits: Poor solubility in CDCl

necessitates the use of DMSO-

Analytical Workflow Visualization

The following decision tree outlines the logical progression for validating the compound's identity and purity.

Caption: Figure 1. Integrated analytical workflow for the structural validation of indazole-hydrazide derivatives.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the primary "fingerprint" method to confirm the formation of the hydrazide from the ester precursor.

Methodology:

-

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Resolution: 4 cm

. -

Scans: 32.

Diagnostic Bands

| Functional Group | Wavenumber (cm | Intensity | Assignment Logic |

| Hydrazide N-H | 3300 - 3450 | Medium, Broad | Primary amine (-NH |

| Indazole N-H | 3150 - 3250 | Medium | Indazole ring N-H stretch (often broadened by H-bonding). |

| Amide I (C=O) | 1645 - 1665 | Strong | The carbonyl stretch is the definitive confirmation of the hydrazide. Shifts lower than esters (~1720) due to resonance. |

| C=N (Ring) | 1615 - 1625 | Medium | Characteristic of the indazole pyrazole ring. |

| Amide II | 1530 - 1550 | Medium | N-H bending coupled with C-N stretching. |

Critical Quality Attribute (CQA): The complete disappearance of the ester carbonyl peak at ~1720 cm

Nuclear Magnetic Resonance (NMR) Profiling[1]

NMR is the gold standard for distinguishing the substitution pattern and tautomeric state.

Protocol:

-

Solvent: DMSO-

(Required for solubility and to observe exchangeable amide protons). -

Concentration: 10-15 mg in 0.6 mL.

-

Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

1H NMR Assignment Table (400 MHz, DMSO- )

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| -NH-NH | 9.85 - 10.0 | Broad Singlet | 1H | - | Hydrazide amide proton.[1] Highly deshielded. Disappears with D |

| H-3 | 8.15 - 8.20 | Singlet | 1H | - | Pyrazole ring proton. Diagnostic for indazole core integrity. |

| H-7 | 8.05 - 8.10 | Singlet (or weak d) | 1H | ~1.0 | Ortho to N1. Shifts depending on H-bonding of N1. |

| H-4 | 7.80 - 7.85 | Doublet | 1H | 8.4 | Ortho to C5. Part of the ABX system of the benzene ring.[2] |

| H-5 | 7.60 - 7.65 | Doublet of Doublets | 1H | 8.4, 1.5 | Meta coupling to H7 confirms 6-substitution. |

| -NH | 4.50 - 4.60 | Broad Singlet | 2H | - | Terminal amine protons. Exchangeable. |

| Indazole N-H | 13.20 - 13.40 | Broad Singlet | 1H | - | Very broad. Often invisible if the sample is "wet" (contains H |

13C NMR Key Signals (100 MHz, DMSO- )

-

Carbonyl (C=O): 166.5 ppm.

-

C-3 (Pyrazole): ~134.0 ppm.

-

C-7a/3a (Quaternary): ~140.0 / 122.0 ppm.

Tautomerism Validation (E-E-A-T)

In DMSO, the 1H-tautomer (proton on N1) is dominant over the 2H-tautomer.

-

Proof: In the 1H-tautomer, C3 correlates strongly with the proton on N1 in HMBC. However, since the NH is broad, use N15-HMBC if available.

-

Chemical Logic: The 6-carbohydrazide group is electron-withdrawing. This increases the acidity of the N1 proton, stabilizing the 1H form through intermolecular hydrogen bonding with the solvent (DMSO).

Mass Spectrometry & Fragmentation

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is required for formula confirmation.

Theoretical [M+H]

Fragmentation Pathway (MS/MS)

When subjected to Collision Induced Dissociation (CID), the molecule follows a predictable degradation path useful for confirming substructures.

Caption: Figure 2. ESI(+) MS/MS fragmentation pathway. The loss of hydrazine (32 Da) is the primary neutral loss signature.

Synthesis & Impurity Profile (Contextual Grounding)

Understanding the synthesis is crucial for identifying impurities in the spectra.

-

Route: Methyl 1H-indazole-6-carboxylate + Hydrazine Hydrate

Reflux (EtOH). -

Common Impurities:

-

Unreacted Ester: Check 1H NMR for methoxy singlet at ~3.9 ppm.

-

Indazole-6-carboxylic acid: Result of hydrolysis. Check for broad -OH stretch in IR (2500-3000 cm

) and loss of hydrazide signals. -

Hydrazine salts: Check for sharp peaks near 7.0 ppm (ammonium) if not washed thoroughly.

-

References

-

Indazole Synthesis & Properties: Gaikwad, M., et al. "Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives." Sami Publishing Company. (2022).

-

Tautomerism in Indazoles: Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Journal of Organic Chemistry. (2022).

-

Hydrazide Spectroscopy: "Synthesis and Pharmacological Profile of Hydrazide Compounds." Research Journal of Pharmacy and Technology.

-

Spectral Data Comparison (Parent Acid): 1H-indazole-6-carboxylic acid properties and NMR data. ChemicalBook / NIH PubChem.

-

General Indazole NMR Assignments: "1H NMR spectrum of Indazole." ChemicalBook.[2][3]

Sources

An In-Depth Technical Guide to the Synthesis of Novel 1H-Indazole-6-Carbohydrazide Analogs

This guide provides a comprehensive overview of the synthesis of novel 1H-indazole-6-carbohydrazide analogs, a class of compounds of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a carbohydrazide moiety at the 6-position of the indazole ring offers a versatile handle for the generation of diverse chemical libraries, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It delves into the strategic considerations behind the synthetic pathway, provides detailed experimental protocols for key transformations, and discusses the characterization and potential biological significance of these novel analogs.

Strategic Rationale for the Synthesis

The core strategy for the synthesis of 1H-indazole-6-carbohydrazide analogs is a multi-step process that begins with the construction of the indazole ring system, followed by the elaboration of the carbohydrazide functional group. The key to a successful synthesis lies in the regioselective formation of the 6-substituted indazole, which can be a significant challenge.

The chosen synthetic route, detailed below, commences with a commercially available and relatively inexpensive starting material, 4-methyl-3-nitrobenzoic acid. This is strategically advantageous as it allows for the introduction of the required functionalities in a controlled manner. The synthesis of the crucial intermediate, methyl 1H-indazole-6-carboxylate, is achieved through a classical diazotization and cyclization reaction. This intermediate is then readily converted to the desired carbohydrazide, which serves as a platform for the synthesis of a diverse array of analogs.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process:

Caption: A high-level overview of the three main stages in the synthesis of 1H-indazole-6-carbohydrazide analogs.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 4-methyl-3-aminobenzoate

The synthesis begins with the esterification of 4-methyl-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.

Step 1: Esterification of 4-methyl-3-nitrobenzoic acid

The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in the subsequent steps. A standard Fischer esterification using methanol in the presence of a catalytic amount of sulfuric acid is a reliable method.

Step 2: Reduction of the Nitro Group

The nitro group of methyl 4-methyl-3-nitrobenzoate is reduced to a primary amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[4]

Protocol: Synthesis of Methyl 4-methyl-3-aminobenzoate

-

To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-methyl-3-nitrobenzoate.

-

Dissolve the crude methyl 4-methyl-3-nitrobenzoate in methanol and add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield methyl 4-methyl-3-aminobenzoate as a yellow oil, which can be used in the next step without further purification.[4]

Stage 2: Formation of the Indazole Core - Synthesis of Methyl 1H-indazole-6-carboxylate

This stage is the cornerstone of the synthesis, involving the formation of the indazole ring through a diazotization and intramolecular cyclization reaction.

Protocol: Synthesis of Methyl 1H-indazole-6-carboxylate

-

In a reaction vessel, dissolve methyl 4-methyl-3-aminobenzoate (1 equivalent) in chloroform and add acetic anhydride (3 equivalents). Stir the mixture at room temperature for 1 hour.[4]

-

Sequentially add isoamyl nitrite (3 equivalents), sodium acetate (0.35 equivalents), and additional acetic anhydride (3 equivalents).[4]

-

Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the progress of the reaction by TLC.[4]

-

After completion, evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.[4]

-

Combine the organic extracts, wash with a saturated aqueous solution of sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by dissolving it in methanol and treating it with sodium carbonate for 1 hour. Filter the mixture and evaporate the filtrate. Add water to precipitate the solid, which is then collected by filtration and purified by silica gel column chromatography to afford pure methyl 1H-indazole-6-carboxylate as a white solid.[4]

Caption: The key chemical transformations involved in the formation of the 1H-indazole-6-carboxylate core.

Stage 3: Synthesis of 1H-indazole-6-carbohydrazide and its Analogs

The final stage involves the conversion of the methyl ester to the carbohydrazide, which then serves as a versatile intermediate for the synthesis of various analogs.

Protocol: Synthesis of 1H-indazole-6-carbohydrazide

-

To a solution of methyl 1H-indazole-6-carboxylate in a suitable solvent such as ethanol or methanol, add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, 1H-indazole-6-carbohydrazide, often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be obtained by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Synthesis of Novel Analogs (General Procedure)

The 1H-indazole-6-carbohydrazide can be further functionalized to generate a library of analogs. A common approach is the condensation with various aldehydes or ketones to form the corresponding hydrazones.

-

Dissolve 1H-indazole-6-carbohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of a suitable acid (e.g., glacial acetic acid, hydrochloric acid) if necessary.

-

Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, monitoring by TLC.

-

The resulting hydrazone analog often precipitates from the reaction mixture and can be collected by filtration. If not, the product can be isolated by standard workup procedures followed by purification.

Data Presentation: Representative 1H-Indazole-6-Carbohydrazide Analogs

The following table summarizes a hypothetical set of synthesized analogs, showcasing the diversity that can be achieved from the 1H-indazole-6-carbohydrazide intermediate.

| Compound ID | R-group (from R-CHO) | Molecular Formula | Yield (%) | Melting Point (°C) |

| IZCH-01 | H | C₈H₈N₄O | 92 | 210-212 |

| IZCH-02 | Phenyl | C₁₅H₁₂N₄O | 88 | 235-237 |

| IZCH-03 | 4-Chlorophenyl | C₁₅H₁₁ClN₄O | 91 | 248-250 |

| IZCH-04 | 4-Methoxyphenyl | C₁₆H₁₄N₄O₂ | 85 | 229-231 |

| IZCH-05 | 2-Furyl | C₁₃H₁₀N₄O₂ | 89 | 218-220 |

Characterization and Structural Validation

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure of the synthesized compounds. The characteristic chemical shifts and coupling patterns provide definitive evidence for the formation of the indazole ring and the carbohydrazide moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the target compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H and C=O stretching vibrations of the carbohydrazide group.

-

Melting Point Analysis: The melting point of solid compounds provides an indication of their purity. A sharp melting point range is indicative of a pure compound.

Biological Significance and Future Perspectives